

Elimusertib Hydrochloride: A Selective ATR Inhibitor for Targeted Cancer Therapy

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Compound of Interest

Compound Name: *Elimusertib hydrochloride*

Cat. No.: *B8067878*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Elimusertib hydrochloride (BAY 1895344) is a potent and highly selective, orally bioavailable small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[3] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This dependency makes ATR a compelling therapeutic target. Elimusertib's selective inhibition of ATR disrupts critical cell cycle checkpoints and DNA repair mechanisms, leading to synthetic lethality in tumor cells with specific genetic backgrounds or sensitizing them to other cancer therapies.[4] This technical guide provides a comprehensive overview of **elimusertib hydrochloride**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

Elimusertib selectively binds to and inhibits the kinase activity of ATR, preventing ATR-mediated signaling.[5] This inhibition disrupts the activation of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), which is a key effector in the ATR signaling pathway.[6] The inhibition of the ATR-Chk1 pathway leads to the abrogation of cell cycle arrest,

uncontrolled replication origin firing, and the collapse of stalled replication forks, ultimately resulting in catastrophic DNA damage and apoptotic cell death in cancer cells.[7]

Preclinical Data

Elimusertib has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a monotherapy and in combination with other agents.

In Vitro Activity

Elimusertib exhibits potent antiproliferative activity against a broad spectrum of human tumor cell lines.[1]

Parameter	Value	Cell Lines/Conditions	Reference
ATR IC50	7 nM	Cell-free assay	[1]
Median Proliferation IC50	78 nM	Panel of human tumor cell lines	[1]
H2AX Phosphorylation IC50	36 nM	Hydroxyurea-induced	[1]
SU-DHL-8 IC50	9 nM	B-cell lymphoma	[1][2]
LoVo IC50	71 nM	Colorectal cancer	[1][2]
HT-29 IC50	160 nM	Colorectal cancer	[1][2]
MDA-MB-231 IC50	100 nM	Triple-negative breast cancer	[7]
MDA-MB-453 IC50	46 nM	HER2-amplified breast cancer	[7]

Table 1: In Vitro Inhibitory Activity of Elimusertib. This table summarizes the half-maximal inhibitory concentrations (IC50) of elimusertib against ATR kinase and various cancer cell lines.

In Vivo Efficacy

Elimusertib has demonstrated robust anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.

Model Type	Cancer Type	Dosing Regimen	Outcome	Reference
Xenograft	Ovarian and Colorectal Cancer	50 mg/kg, p.o., b.i.d., 3 days on/4 days off	Strong anti-tumor efficacy	[1]
Xenograft	Mantle Cell Lymphoma	50 mg/kg, p.o., b.i.d., 3 days on/4 days off	Complete tumor remission	[1][2]
PDX	Pediatric Solid Tumors	40 mg/kg, p.o., twice daily, 3 days on/4 days off	Pronounced objective response rates	[8][9]
PDX	Pediatric Solid Tumors	40 mg/kg, p.o., twice daily, 3 days on/4 days off	Extended median Progression-Free Survival (PFS) from 7 to 20 days	[9][10]
Xenograft	ATM-mutated GCB-DLBCL (SU-DHL-8)	50 mg/kg, p.o., b.i.d., 3 days on/4 days off for 11 days	Strong anti-tumor efficacy	[1]
Xenograft	MDA-MB-231 (Breast Cancer)	30 mg/kg, twice-daily, 3 days on/4 days off for 4 weeks	Slowed tumor growth	[7]
Xenograft	MDA-MB-231 (Breast Cancer)	50 mg/kg, twice-daily, 3 days on/4 days off for 4 weeks	Decrease in tumor size	[7]

Table 2: In Vivo Anti-Tumor Efficacy of Elimusertib. This table summarizes the dosing regimens and outcomes of elimusertib treatment in various preclinical cancer models.

Clinical Development

Elimusertib is currently being evaluated in multiple clinical trials across a range of solid tumors and lymphomas, both as a monotherapy and in combination with other anticancer agents.

Trial Identifier	Phase	Status	Interventions	Condition	Reference
NCT03188965	Phase 1b	Recruiting	Elimusertib	Advanced Solid Tumors with DDR Defects	[11] [12]
PEPN2112 (NCT05071209)	Phase 1/2	Ongoing	Elimusertib	Relapsed or Refractory Pediatric Solid Tumors	[5] [13]
NCT04267939	Phase 1b	Terminated	Elimusertib, Niraparib	Advanced Solid Tumors, Ovarian Cancer	[14]
NCT04535401	Phase 1	Terminated	Elimusertib, FOLFIRI	Advanced or Metastatic Gastrointestinal Malignancies	[15]
NCT04095273	Not specified in snippets	Not specified in snippets	Elimusertib	Not specified in snippets	[16]
Study 19741	Not specified in snippets	April 2023 (end date)	Elimusertib, Pembrolizumab	Advanced Solid Tumors	[17]
NCI 10404	Phase 1	Completed	Elimusertib, Cisplatin	Advanced Solid Tumors	[18]

Table 3: Selected Clinical Trials Involving Elimusertib. This table provides an overview of key clinical trials evaluating the safety and efficacy of elimusertib.

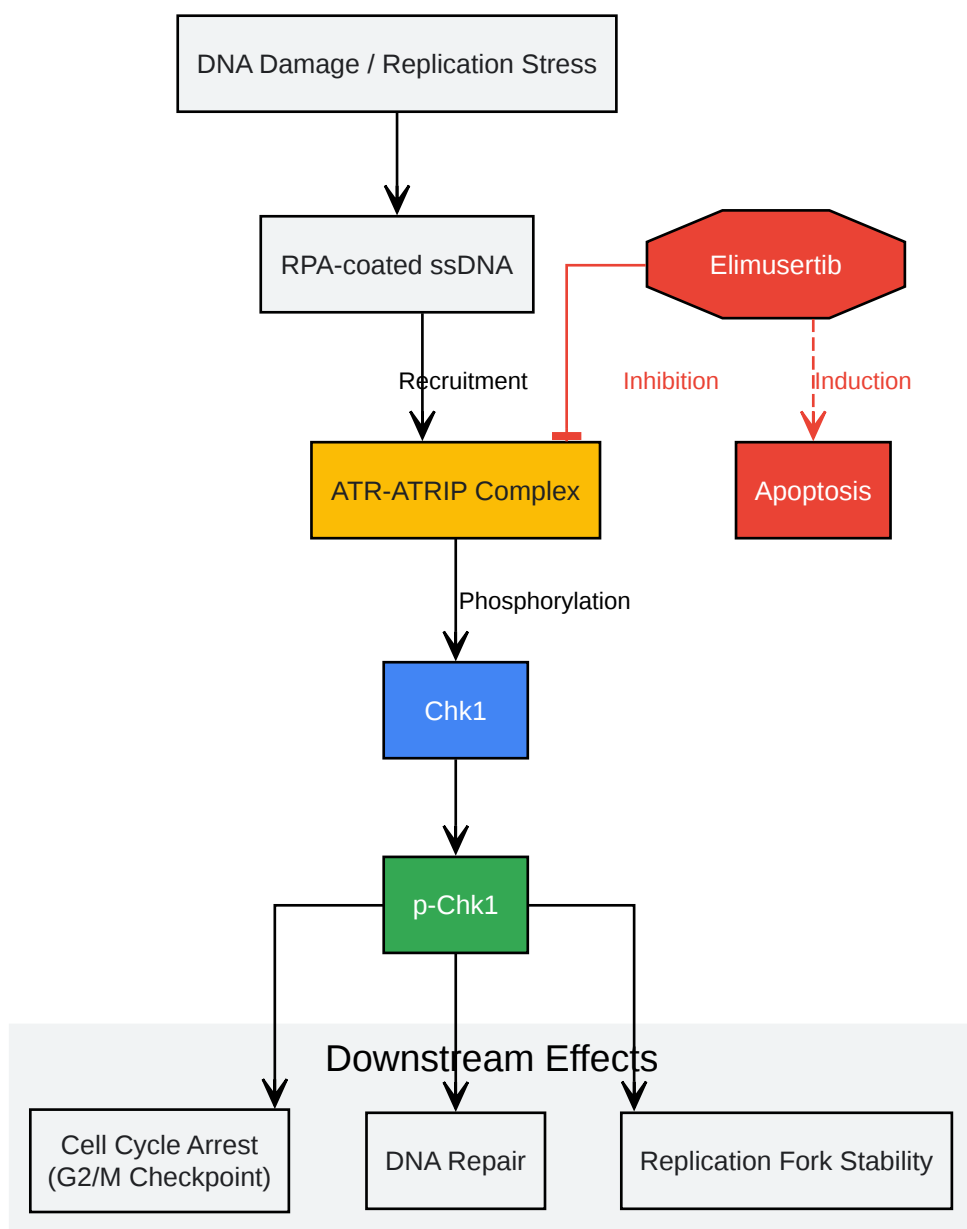
In a Phase 1b expansion trial (NCT03188965), elimusertib demonstrated promising anti-tumor activity in patients with advanced solid tumors carrying DNA damage response (DDR) defects. [\[11\]](#)[\[17\]](#) Clinical benefit, with disease control for at least 16 weeks, was observed in

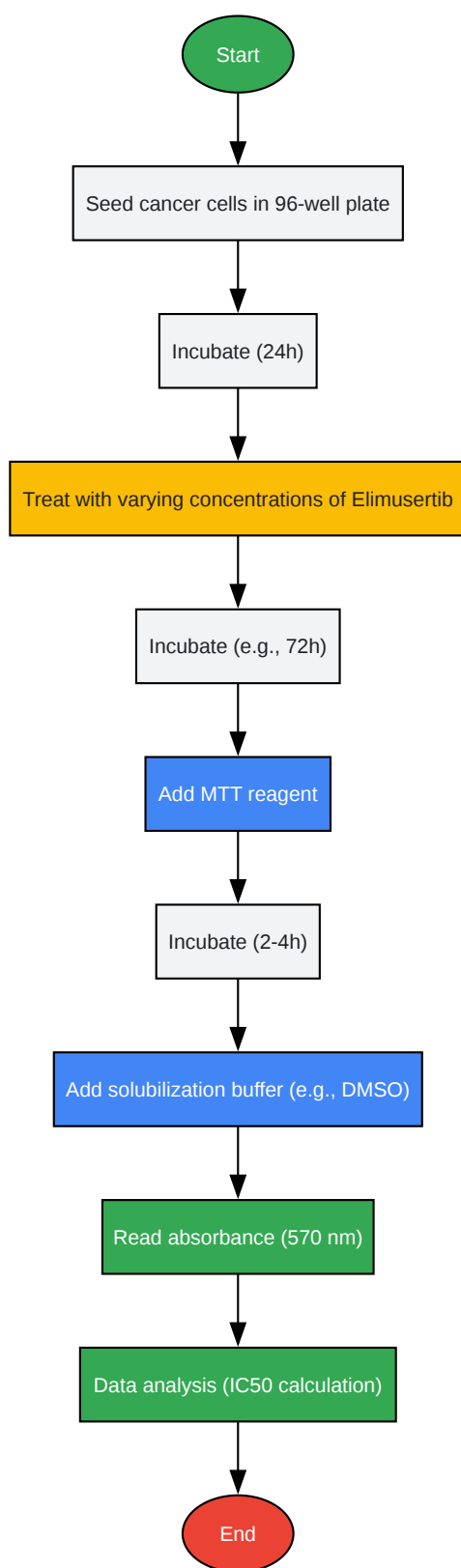
approximately 35% of patients.[17] Notably, durable clinical benefit lasting over 6 months was seen in 27.8% of patients with advanced ovarian cancer and 26.5% of patients with ATM loss. [17] The pediatric phase 1/2 trial PEPN2112 (NCT05071209) has established a recommended phase 2 dose (RP2D) for elimusertib monotherapy in pediatric patients at 24 mg/m²/dose (max 40 mg) orally BID for 3 days a week.[13] The primary toxicities observed were hematologic.[13]

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response. The following diagram illustrates the key components and the point of inhibition by elimusertib.





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